molecular formula C19H23N5OS B12573763 Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12573763
M. Wt: 369.5 g/mol
InChI Key: JQASFDXBBWICHH-UHFFFAOYSA-N
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Description

Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclohexylmethyl group, a triazinoindole moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the triazinoindole core, followed by the introduction of the thioether linkage and the cyclohexylmethyl group. Common reagents and conditions used in these steps include:

    Cyclohexylmethylamine: Used to introduce the cyclohexylmethyl group.

    Thionating agents: Such as Lawesson’s reagent or phosphorus pentasulfide, to form the thioether linkage.

    Catalysts: Such as palladium or copper catalysts, to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazinoindole core or the acetamide group.

    Substitution: The cyclohexylmethyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield a sulfoxide or sulfone, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- would depend on its specific biological target. Potential molecular targets and pathways involved could include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures.

    Triazinoindole derivatives: Compounds with similar triazinoindole cores.

    Thioether-containing compounds: Compounds with similar thioether linkages.

Uniqueness

Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-24-15-10-6-5-9-14(15)17-18(24)21-19(23-22-17)26-12-16(25)20-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,20,25)

InChI Key

JQASFDXBBWICHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4

Origin of Product

United States

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